molecular formula C22H28N4O5S B2901792 Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-16-8

Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2901792
CAS No.: 869343-16-8
M. Wt: 460.55
InChI Key: BDGXYTKHCGHRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine-4-carboxylate ester. Key structural elements include:

  • Thiazolo-triazole moiety: Known for diverse pharmacological activities, including antimicrobial and antifungal properties .
  • 4-Ethoxy-3-methoxyphenyl group: Electron-donating substituents that enhance solubility and influence receptor binding .
  • Piperidine-4-carboxylate ester: A bicyclic amine with a methyl ester, likely improving bioavailability and metabolic stability .

The compound’s synthesis likely involves multi-step cyclization and condensation reactions, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

methyl 1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-5-31-16-7-6-15(12-17(16)29-3)18(25-10-8-14(9-11-25)21(28)30-4)19-20(27)26-22(32-19)23-13(2)24-26/h6-7,12,14,18,27H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXYTKHCGHRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Biological Relevance
Target Compound C28H31N5O5S* 4-Ethoxy-3-methoxyphenyl, methyl ester, hydroxy group ~573.7 g/mol Hypothesized antifungal activity via CYP450 inhibition
5-{[4-(3-Chlorophenyl)-1-Piperazinyl]Methyl}-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-ol C23H25ClN6O2S 3-Chlorophenyl, piperazinyl, hydroxy group 508.0 g/mol Enhanced CNS penetration due to piperazinyl group; potential antipsychotic activity
Ethyl 1-((2-(Furan-2-yl)-6-Hydroxythiazolo[3,2-b][1,2,4]Triazol-5-yl)(4-Nitrophenyl)Methyl)Piperidine-4-Carboxylate C23H23N5O6S 4-Nitrophenyl, furan, ethyl ester 497.5 g/mol Nitro group may confer antibacterial activity; lower solubility vs. methyl ester
(5Z)-5-{[3-(4-Ethoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}-2-(4-Methoxyphenyl)Thiazolo[3,2-b]Triazol-6(5H)-one C29H26N6O3S Pyrazolyl, triazolone, 4-methoxyphenyl 550.6 g/mol Triazolone core increases electrophilicity; potential anticancer activity

*Calculated based on analogous structures.

Pharmacological and Physicochemical Comparisons

  • Bioactivity :

    • The target compound’s 4-ethoxy-3-methoxyphenyl group may enhance binding to fungal CYP450 enzymes compared to the nitro group in or chlorophenyl in .
    • The piperidine-4-carboxylate ester in the target compound offers better metabolic stability than ethyl esters (e.g., ) due to slower hydrolysis .
  • Synthetic Complexity :

    • The target compound’s synthesis likely requires regioselective cyclization, similar to methods for triazolo-thiadiazoles . In contrast, furan-containing analogues (e.g., ) involve click chemistry for triazole formation .
  • Solubility and ADME: The methyl ester in the target compound improves lipophilicity (logP ~2.8) compared to ethyl esters (logP ~3.2 in ), favoring oral absorption. non-hydroxy analogues .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Coupling of heterocyclic cores : The thiazolo-triazole and piperidine moieties are typically assembled via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from byproducts . Optimization strategies include adjusting stoichiometric ratios of reactants (e.g., 1.2 equivalents of piperidine derivative to thiazolo-triazole precursor) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the integration of aromatic protons (e.g., 4-ethoxy-3-methoxyphenyl group) and distinguishing diastereotopic protons in the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ peak at m/z 439.18) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .

Q. What functional groups contribute to its solubility and stability?

  • The 6-hydroxy group on the thiazolo-triazole ring enhances aqueous solubility but requires protection (e.g., acetylation) during synthesis to prevent oxidation .
  • The piperidine-4-carboxylate ester improves lipid solubility, facilitating membrane permeability in biological assays . Stability studies in buffers (pH 3–9) reveal decomposition at extremes (pH < 3 or > 8), necessitating storage at neutral pH and 4°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Modifications to the thiazolo-triazole core : Replacing the 6-hydroxy group with a methoxy or fluorine atom increases metabolic stability but may reduce target affinity .
  • Piperidine substitutions : Introducing bulky groups (e.g., tert-butyl) at the piperidine nitrogen alters steric hindrance, impacting binding to enzymes like cytochrome P450 .
  • Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) and prioritize synthetic targets .

Q. What experimental models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?

  • In vitro : Microsomal stability assays (human liver microsomes) to assess metabolic half-life (t₁/₂). CYP450 inhibition assays (e.g., CYP3A4) identify drug-drug interaction risks .
  • In vivo : Rodent models for bioavailability studies (oral vs. intravenous administration). Tissue distribution can be tracked using radiolabeled analogs (e.g., 14C-labeled compound) .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and DMSO concentrations (<0.1% to avoid cytotoxicity) .
  • Validate target engagement : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity (KD values) and confirm on-target effects .

Q. What computational methods are effective for predicting its toxicity profile?

  • QSAR models : Train models using datasets like Tox21 to predict hepatotoxicity or mutagenicity .
  • ADMET prediction tools : SwissADME or ProTox-II can estimate permeability (LogP), blood-brain barrier penetration, and LD50 .

Methodological Considerations

Q. How should researchers approach resolving ambiguous spectral data (e.g., overlapping NMR peaks)?

  • Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for crowded aromatic regions .
  • Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova) .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilize the compound and store under inert gas (argon) at -80°C to prevent hydrolysis of the ester group .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.